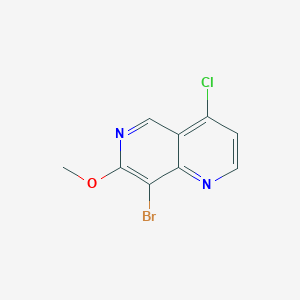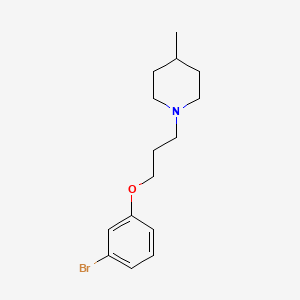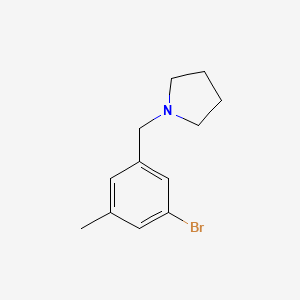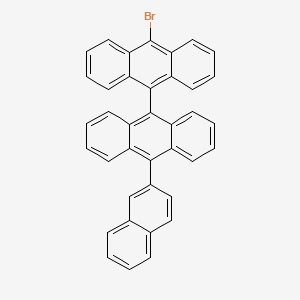
10-Bromo-10'-(2-naphthyl)-9,9'-bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene: is a chemical compound known for its unique structural properties It consists of a bianthracene core with a bromine atom and a naphthyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene typically involves the following steps:
Coupling Reaction: The coupling of the brominated anthracene with a naphthyl group.
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like palladium or copper to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted bianthracenes with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are quinones or other oxygenated derivatives.
Reduction Reactions: The major products are dihydro derivatives of the original compound.
Applications De Recherche Scientifique
10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Photonics: It is employed in the fabrication of photonic devices, such as lasers and optical sensors, owing to its strong fluorescence and photostability.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique optical and electronic characteristics.
Biological Studies: It serves as a probe in biological studies to investigate the interactions between organic molecules and biological systems.
Mécanisme D'action
The mechanism of action of 10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound can interact with other molecules through π-π stacking and charge transfer interactions, which are crucial in organic electronics and photonics.
Photophysical Processes: The compound undergoes photophysical processes, such as fluorescence and phosphorescence, which are essential for its applications in photonics and materials science.
Comparaison Avec Des Composés Similaires
10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene can be compared with other similar compounds, such as:
10-Bromo-9,9’-bianthracene: Lacks the naphthyl group, resulting in different electronic and photophysical properties.
10-Bromo-10’-(phenyl)-9,9’-bianthracene: Contains a phenyl group instead of a naphthyl group, leading to variations in its chemical reactivity and applications.
10-Bromo-10’-(2-thienyl)-9,9’-bianthracene:
The uniqueness of 10-Bromo-10’-(2-naphthyl)-9,9’-bianthracene lies in its specific structural arrangement, which imparts distinct electronic and photophysical properties, making it suitable for a wide range of scientific and industrial applications.
Propriétés
IUPAC Name |
9-bromo-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H23Br/c39-38-33-19-9-7-17-31(33)37(32-18-8-10-20-34(32)38)36-29-15-5-3-13-27(29)35(28-14-4-6-16-30(28)36)26-22-21-24-11-1-2-12-25(24)23-26/h1-23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMDUWOVDLPNDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H23Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
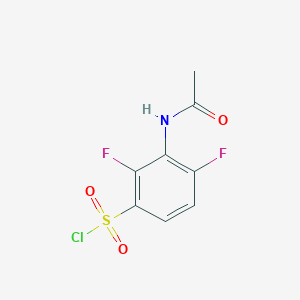
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)
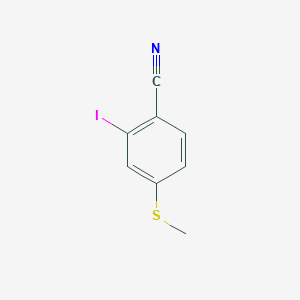

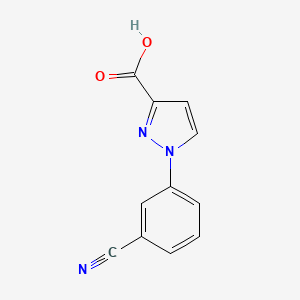
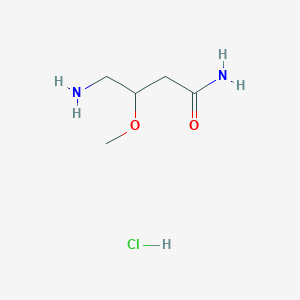
![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)
![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)
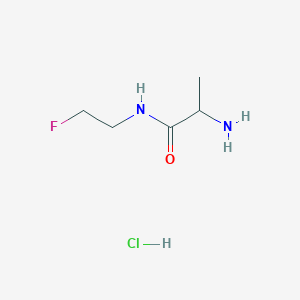
![1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1382232.png)
